5-Bromo-N-hydroxypicolinimidoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

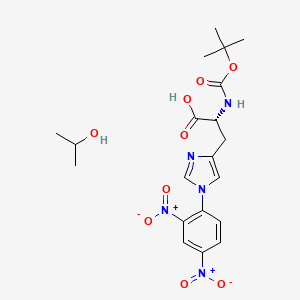

5-Bromo-N-hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C6H4BrClN2O . It is a white to light-yellow powder or crystals . This compound is used as an intermediate in the synthesis of heterocyclic derivatives, which are useful in the treatment of bacterial infections .

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-hydroxypicolinimidoyl chloride can be represented by the InChI code: 1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,6H . The molecular weight of this compound is 235.47 .Physical And Chemical Properties Analysis

5-Bromo-N-hydroxypicolinimidoyl chloride is a white to light-yellow powder or crystals . It has a molecular weight of 235.47 . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .Applications De Recherche Scientifique

Pharmacology

Scientific Field

Pharmacology

Application Summary

5-Bromo-N-hydroxypicolinimidoyl chloride is utilized in pharmacology for the synthesis of benzimidazole derivatives, which are potential inhibitors of the α-glucosidase enzyme .

Methods of Application

The compound is synthesized and then subjected to various spectroscopic techniques such as EIMS, HRMS, 1H-NMR, and 13C-NMR for characterization. Molecular docking is performed to understand the interaction with the enzyme’s active site .

Results and Outcomes

The synthesized derivatives showed excellent to moderate α-glucosidase inhibitory activities, with IC50 values ranging from 12.4 to 103.2 μM, compared to the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

In organic synthesis, this compound is used as a precursor for creating novel 5-bromo derivatives of indole phytoalexins with potential antiproliferative/cytotoxic activity .

Methods of Application

A straightforward synthetic approach is employed to create these derivatives, which are then screened in vitro against human cancer cell lines using MTT assay .

Results and Outcomes

Some analogues exhibited better or comparable activity to cisplatin, with lower toxicity on 3T3 cells .

Material Science

Scientific Field

Material Science

Application Summary

The compound is involved in the synthesis of organic materials with non-linear optical (NLO) properties, crucial for various technological applications .

Methods of Application

Selective N-arylation of 2-aminobenzimidazoles derivatives is achieved using copper-catalyzed pathways, and the NLO properties are computed through computational approaches .

Results and Outcomes

The synthesized derivatives displayed adequate absorption levels and did not inhibit cytochrome P450, indicating potential for NLO material development .

Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, the compound is used for molecular docking studies to identify potential inhibitors of VEGFR-2 tyrosine kinase, which are important in cancer treatment .

Methods of Application

Molecular docking studies are conducted to determine the best binding energies against the VEGFR TK domain .

Results and Outcomes

The study revealed that certain derivatives had the best binding energies, indicating their potential as antitumor agents targeting VEGFR .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

5-Bromo-N-hydroxypicolinimidoyl chloride is used in the analytical characterization of new psychoactive substances, particularly synthetic cannabinoid receptor agonists .

Methods of Application

The compound is detected in seized samples, and its metabolites are identified through in vitro metabolism studies to aid in toxicological identification .

Results and Outcomes

The presence of the bromide on the indazole core allows for easy distinction of these compounds from their non-brominated analogs in toxicological samples .

Environmental Science

Scientific Field

Environmental Science

Application Summary

The compound’s derivatives are explored for their potential use in environmental science, particularly in the production of pharmaceuticals and pesticides .

Methods of Application

The α-bromination reaction on acetophenone derivatives is applied, focusing on reaction time, temperature, and dosage of the brominating agent .

Results and Outcomes

The optimized protocol yields significant intermediates for organic synthesis, which have extensive applications in environmental science-related industries .

Safety And Hazards

5-Bromo-N-hydroxypicolinimidoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDNIGSLIWGZNV-POHAHGRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)/C(=N/O)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-hydroxypicolinimidoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)